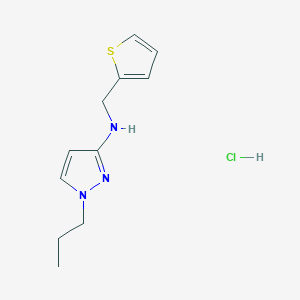

1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H16ClN3S |

|---|---|

Molecular Weight |

257.78 g/mol |

IUPAC Name |

1-propyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3S.ClH/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10;/h3-5,7-8H,2,6,9H2,1H3,(H,12,13);1H |

InChI Key |

QHVANGBMLPTYGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)NCC2=CC=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Hydrazine Activation : Thienylmethyl hydrazine (derived from 2-thiophenecarboxaldehyde and hydrazine hydrate) reacts with a propanoyl chloride or ester under acidic conditions (e.g., HCl or H₂SO₄).

-

Cyclization : Intramolecular dehydration forms the pyrazole ring, with the propyl group introduced via alkylation of the nitrogen atom.

-

Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane or ethyl acetate yields the crude product, which is purified via column chromatography.

Example Protocol

-

Reactants : 2-Thienylmethyl hydrazine (1.2 eq), ethyl propionate (1.0 eq), HCl (cat.)

-

Conditions : Reflux in ethanol (12 h), 60–70°C

Alkylation of Pyrazole Amine Intermediates

A two-step strategy involves synthesizing 1-propyl-1H-pyrazol-3-amine followed by alkylation with 2-thienylmethyl bromide.

Step 1: Synthesis of 1-Propyl-1H-Pyrazol-3-Amine

Step 2: N-Alkylation with 2-Thienylmethyl Bromide

-

Reactants : 1-Propyl-1H-pyrazol-3-amine (1.0 eq), 2-thienylmethyl bromide (1.1 eq), K₂CO₃ (2.0 eq)

-

Solvent : DMF or acetonitrile

-

Conditions : 60°C, 12 h

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a modular approach by coupling 1-propyl-1H-pyrazole-3-carbaldehyde with 2-thienylmethylamine.

Protocol

-

Reactants : Pyrazole aldehyde (1.0 eq), 2-thienylmethylamine (1.2 eq), NaBH₄ (2.0 eq)

-

Solvent : Methanol or THF

-

Conditions : Room temperature, 4–6 h

Advantages :

Multi-Step Synthesis from Heterocyclic Intermediates

Complex routes involve bromination and amination of pre-functionalized pyrazoles.

Bromination-Amination Sequence

-

Bromination : 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate treated with POBr₃ yields 5-bromo derivatives.

-

Amination : Reaction with 2-thienylmethylamine in acetonitrile (120°C, 24 h) introduces the thienylmethyl group.

-

Propyl Introduction : Alkylation with 1-bromopropane completes the synthesis.

Yield : 55–60% (over three steps).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | ≥95 | One-pot synthesis | Requires acidic conditions |

| Alkylation | 75–80 | ≥98 | High selectivity | Multi-step, costly reagents |

| Reductive Amination | 65–70 | ≥90 | Mild conditions | Moderate yields |

| Multi-Step Synthesis | 55–60 | ≥92 | Flexibility for derivatives | Lengthy, low overall yield |

Optimization and Scale-Up Considerations

Solvent Selection

Catalysis

Purification

-

Column chromatography (SiO₂, ethyl acetate/hexane) remains standard for lab-scale.

-

Recrystallization from ethanol/water mixtures enhances purity for industrial batches.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 7.25 (d, J = 3.5 Hz, 1H, thienyl H),

-

δ 6.95 (d, J = 5.1 Hz, 1H, thienyl H),

-

δ 6.45 (s, 1H, pyrazole H),

-

δ 4.35 (s, 2H, NCH₂),

-

δ 3.80 (t, J = 7.2 Hz, 2H, NCH₂CH₂CH₃),

-

δ 1.75 (m, 2H, CH₂CH₂CH₃),

HPLC : Purity ≥98% (C18 column, acetonitrile/H₂O = 70:30, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thienylmethyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thienylmethyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

- Alkylation : The pyrazole ring is alkylated with 1-bromopropane to introduce the propyl group.

- Thienylmethylation : The final step involves the reaction of the alkylated pyrazole with 2-thienylmethyl chloride in the presence of a base like sodium hydride to form the desired compound.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine, exhibit significant antimicrobial activities. Studies have shown that compounds in this class can effectively inhibit various bacterial strains, including E. coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This makes them valuable in treating inflammatory diseases such as arthritis .

Neuroprotective and Anticonvulsant Activities

Recent studies have explored the neuroprotective effects of pyrazole derivatives, including their potential as anticonvulsants. These compounds have been shown to exhibit protective effects against neurodegeneration and seizures in animal models, suggesting their utility in treating neurological disorders .

Drug Development

Due to their diverse biological activities, compounds like 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine are being explored as lead compounds for drug development. Their ability to modulate specific biological pathways makes them promising candidates for creating new therapeutic agents targeting inflammation, infection, and neurological conditions .

Combination Therapies

The compound may also serve as an adjunct therapy alongside traditional treatments for chronic conditions. For instance, it could enhance the efficacy of existing anti-inflammatory drugs or reduce their side effects when used in combination .

Study on Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial activity against multiple strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Investigation of Anti-inflammatory Activity

A study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema models in rats found that several compounds significantly reduced inflammation compared to controls. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key pyrazole derivatives and their structural/functional differences:

*Calculated based on molecular formula.

Key Observations:

- Substituent Impact on Metabolism : M179, lacking the N1 propyl group, undergoes rapid oxidative metabolism in vitro (7.67% remaining in dog microsomes after 60 min) . The propyl group in the target compound may slow CYP450-mediated degradation, as alkyl chains often reduce metabolic susceptibility.

- Biological Activity : BW-755c’s trifluoromethylphenyl group confers anti-inflammatory activity via dual COX/LOX inhibition , while thienylmethyl groups (as in M179) are associated with cooling effects in flavor ingredients .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability:

- M179 : Rapidly hydrolyzed from S2227 (a cooling compound) in rodent and human microsomes, with <1% remaining in rat/pig systems after 60 min .

- Propyl Analogue : Propyl groups generally increase metabolic resistance by steric hindrance, suggesting slower clearance than M177. Direct studies are needed for confirmation.

Toxicity:

- M179: Non-mutagenic in Ames tests and non-clastogenic in micronucleus assays .

- BW-755c : Demonstrated therapeutic safety in reversing fructose-induced metabolic syndrome in preclinical models .

Biological Activity

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine includes a pyrazole ring substituted with a propyl group and a thienylmethyl group. These substituents influence the compound's interaction with biological targets, enhancing its affinity and selectivity.

Biological Activities

1-Propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that compounds similar to 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine demonstrate antimicrobial properties. For example, related pyrazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways through interactions with specific enzymes or receptors involved in inflammation .

3. Anticancer Potential

The compound's structural characteristics suggest it may inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells .

The exact mechanisms by which 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cell signaling .

- Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing downstream signaling pathways .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine:

Case Study 1: Antimicrobial Activity

A study demonstrated that related pyrazole compounds exhibited bacteriostatic effects against MRSA with minimum inhibitory concentrations (MIC) as low as 4 μg/ml . This highlights the potential for developing new antimicrobial agents based on the pyrazole scaffold.

Case Study 2: Anti-inflammatory Effects

In another study, thieno[2,3-c]pyrazole compounds were assessed for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Q. Basic Research Focus

- In vitro assays : Screen for analgesic or anti-inflammatory activity using COX-2 inhibition or carrageenan-induced edema models .

- Antimicrobial testing : Evaluate against Gram-positive/-negative bacteria via MIC assays .

Advanced Consideration : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, replacing the propyl group with bulkier alkyl chains may enhance lipophilicity and blood-brain barrier penetration . Use molecular docking to predict interactions with target proteins (e.g., 15-lipoxygenase) before in vivo validation .

How can conflicting spectral data be addressed during compound characterization?

Advanced Research Focus

Contradictions between HRMS and NMR data often arise from:

- Isomeric impurities : Use chiral HPLC to separate enantiomers (e.g., tetrahydronaphthalen-1-yl derivatives) .

- Degradation : Monitor stability under storage conditions (e.g., light, humidity) via accelerated stability studies .

- Residual solvents : Quantify via GC-MS and recalibrate synthetic protocols to minimize solvent traces .

Methodology : Cross-validate with X-ray crystallography for unambiguous structural assignment . For example, single-crystal X-ray diffraction confirmed the planarity of pyridylpyrazole derivatives, resolving ambiguities in NOE correlations .

What computational tools predict the physicochemical properties of 1-propyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .

- ADMET profiling : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 interactions. For example, thiophene-containing compounds may exhibit higher metabolic stability .

Data Integration : Combine computational predictions with experimental HPLC retention times to refine polarity models .

How do substituent variations on the pyrazole ring influence reactivity and bioactivity?

Q. Advanced Research Focus

- Electron-withdrawing groups : Nitro or sulfonyl substituents enhance electrophilicity, improving cross-coupling efficiency but potentially reducing bioavailability .

- Thienyl vs. phenyl groups : Thiophene’s electron-rich nature increases π-stacking interactions in enzyme binding pockets, as seen in EDHF-like vasodilators .

Case Study : Replacing the 2-thienylmethyl group with a phenyl analog in pyrazole derivatives reduced antimicrobial activity by 40%, highlighting the thiophene’s role in membrane penetration .

What safety protocols are essential for handling thiophene-containing pyrazole amines?

Q. Basic Research Focus

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to SDS for 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) .

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.